molecular formula C16H34O6S2 B14733387 Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) CAS No. 5458-44-6

Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate)

Cat. No.: B14733387
CAS No.: 5458-44-6
M. Wt: 386.6 g/mol
InChI Key: BSIWORPCWLQVBJ-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is a chemical compound that features a butane backbone with two sulfonate groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) typically involves the reaction of butane-1,4-diol with 2,3-dimethylbutane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) can undergo various chemical reactions, including:

    Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The sulfonate groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone or ammonia in ethanol can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines, depending on the substituent used.

Scientific Research Applications

Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) involves its ability to interact with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in a range of applications.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate):

    Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonyl chloride): A precursor used in the synthesis of the sulfonate compound.

    Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonic acid): An oxidized form of the sulfonate compound.

Uniqueness

Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications.

Properties

CAS No.

5458-44-6

Molecular Formula

C16H34O6S2

Molecular Weight

386.6 g/mol

IUPAC Name

4-(2,3-dimethylbutylsulfonyloxy)butyl 2,3-dimethylbutane-1-sulfonate

InChI

InChI=1S/C16H34O6S2/c1-13(2)15(5)11-23(17,18)21-9-7-8-10-22-24(19,20)12-16(6)14(3)4/h13-16H,7-12H2,1-6H3

InChI Key

BSIWORPCWLQVBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CS(=O)(=O)OCCCCOS(=O)(=O)CC(C)C(C)C

Origin of Product

United States

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